(4-Allylphenyl)diphenylamine

Organic Electronics Hole Transport Materials Thermal Properties

Choose (4-Allylphenyl)diphenylamine over generic triphenylamine for your advanced material applications. The para-allyl substituent provides a reactive terminal alkene for covalent functionalization, polymerization, and surface anchoring—capabilities impossible with unsubstituted TPA or DPA. With an intermediate melting point of 64–68°C and higher LogP (5.88), it enables precise thermal processing and enhanced non-polar solubility. Ideal for OLED hole-transport materials, cross-linked interlayers in perovskite solar cells, and self-assembled monolayers on ITO electrodes. Avoid failed syntheses and non-reproducible device fabrication by sourcing the correct monomeric precursor. Available in 97% purity for R&D and pilot-scale evaluations.

Molecular Formula C21H19N
Molecular Weight 285.4 g/mol
CAS No. 190334-80-6
Cat. No. B1602303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Allylphenyl)diphenylamine
CAS190334-80-6
Molecular FormulaC21H19N
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2
InChIKeyYJYHPUGNMYKYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Allylphenyl)diphenylamine (CAS 190334-80-6): Procurement-Grade Triarylamine for Organic Electronics and Specialty Polymer Research


(4-Allylphenyl)diphenylamine (CAS 190334-80-6) is a para-allyl-substituted triarylamine derivative of the diphenylamine class, characterized by a molecular formula of C21H19N and a molecular weight of 285.38 g/mol . The compound features a tertiary amine core with two phenyl rings and one 4-allylphenyl substituent, providing a unique combination of hole-transporting electronic properties and a reactive terminal alkene functionality . Commercially available from major chemical suppliers with a typical purity of 97%, this compound exhibits a melting point range of 64-68 °C, which is intermediate between the lower-melting diphenylamine (52-54 °C) and the higher-melting triphenylamine (124-128 °C), reflecting its distinct molecular architecture and crystallinity [1]. The calculated LogP value of 5.88 and predicted boiling point of 418.6 ± 24.0 °C further define its physical property profile for formulation and processing considerations in both research and industrial settings .

Why Generic Triphenylamine or Diphenylamine Substitution Fails: Critical Differentiation of (4-Allylphenyl)diphenylamine (CAS 190334-80-6) in Procurement Specifications


Generic substitution with unsubstituted triphenylamine (TPA) or diphenylamine (DPA) is not technically equivalent and introduces significant performance and processing risks. The para-allyl substituent in (4-Allylphenyl)diphenylamine fundamentally alters three critical procurement-relevant parameters. First, the melting point is shifted to an intermediate range of 64-68 °C, compared to 124-128 °C for TPA and 52-54 °C for DPA, directly impacting solid-state handling, purification, and thin-film processing characteristics [1]. Second, the calculated LogP of 5.88 for the target compound differs substantially from that of unsubstituted TPA (LogP 5.74), indicating altered solubility and partition behavior that affects formulation and chromatographic purification [2]. Third, and most critically, the terminal allyl group introduces a reactive alkene moiety that is absent in TPA and DPA, enabling downstream covalent functionalization, polymerization, and cross-linking reactions that are impossible with the unsubstituted analogs . Substituting with a generic triarylamine would forfeit this reactive handle and alter the thermal and solubility profile, leading to failed syntheses, non-reproducible device fabrication, and compromised material performance in applications where the allyl functionality is required.

(4-Allylphenyl)diphenylamine (CAS 190334-80-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Intermediate Melting Point Enables Distinct Processing Window Versus Triphenylamine and Diphenylamine

(4-Allylphenyl)diphenylamine exhibits a melting point of 64-68 °C, which is significantly lower than triphenylamine (124-128 °C) but moderately higher than diphenylamine (52-54 °C) [1]. This intermediate melting range provides a distinct processing window that differs from both unsubstituted analogs, affecting crystallization behavior, thin-film formation, and purification requirements.

Organic Electronics Hole Transport Materials Thermal Properties

Higher Calculated LogP Alters Solubility and Partitioning Relative to Triphenylamine

The calculated LogP (octanol-water partition coefficient) for (4-Allylphenyl)diphenylamine is 5.88, compared to 5.74 for unsubstituted triphenylamine [1]. This difference of 0.14 LogP units reflects the increased lipophilicity conferred by the para-allyl substituent.

Formulation Science Chromatography Physical Chemistry

Reactive Allyl Group Enables Covalent Immobilization and Polymerization Unavailable in Unsubstituted Triarylamines

(4-Allylphenyl)diphenylamine contains a terminal allyl (prop-2-en-1-yl) group on the para position of one phenyl ring, whereas triphenylamine and diphenylamine lack any alkene functionality . The allyl double bond enables participation in radical polymerization, thiol-ene click chemistry, hydrosilylation, and palladium-catalyzed cross-coupling reactions—functionalities completely absent in unsubstituted triarylamine analogs .

Polymer Chemistry Surface Functionalization Cross-linking

High-Value Application Scenarios for (4-Allylphenyl)diphenylamine (CAS 190334-80-6) Based on Quantitative Differentiation Evidence


OLED Hole Transport Layer Material Requiring Intermediate Thermal Properties

When fabricating organic light-emitting diodes (OLEDs) that require hole transport materials (HTMs) with melting points between 60-70 °C for specific vacuum thermal evaporation or solution-processing windows, (4-Allylphenyl)diphenylamine offers a distinct procurement advantage over triphenylamine (mp 124-128 °C) and diphenylamine (mp 52-54 °C) . The intermediate melting point of 64-68 °C enables processing conditions that are inaccessible with either generic alternative, allowing precise thermal management in device fabrication workflows where crystallization kinetics and film morphology are critical performance factors .

Synthesis of Cross-Linked Hole-Transporting Polymer Networks via Allyl Polymerization

For researchers developing cross-linked hole-transporting polymer networks for organic electronics or perovskite solar cells, (4-Allylphenyl)diphenylamine is the preferred monomeric precursor due to its reactive terminal allyl group . Unlike unsubstituted triphenylamine or diphenylamine, which lack any polymerizable functionality, the target compound can undergo radical polymerization or thiol-ene cross-linking to form covalently bonded, solvent-resistant hole transport layers . This reactivity directly addresses the need for insoluble interlayers in multi-layer solution-processed devices, a capability that generic triarylamines cannot provide.

Surface-Immobilized Triarylamine Monolayers via Hydrosilylation or Thiol-Ene Chemistry

In applications requiring covalent surface attachment of hole-transporting moieties—such as self-assembled monolayers (SAMs) on ITO anodes for OLEDs or functionalized electrode surfaces—(4-Allylphenyl)diphenylamine provides the necessary allyl reactive handle for hydrosilylation or thiol-ene click chemistry . The presence of this terminal alkene, absent in TPA and DPA, enables robust covalent anchoring to silicon, gold, or oxide surfaces, producing durable interfacial layers that resist delamination during subsequent solution processing. This procurement choice is essential when device architecture demands chemically bonded rather than physisorbed hole transport layers .

Formulation Development Requiring Higher Lipophilicity Than Triphenylamine

For formulation scientists developing non-polar solvent-based inks or coatings for printed electronics, (4-Allylphenyl)diphenylamine (LogP 5.88) offers quantifiably higher lipophilicity than triphenylamine (LogP 5.74) [1]. This ΔLogP of +0.14 translates to improved solubility in hydrocarbon solvents and altered chromatographic retention behavior, which can be critical for achieving target ink viscosity, film uniformity, or purification efficiency. When formulation compatibility or preparative HPLC purification protocols demand higher hydrophobicity than TPA can provide, the target compound represents a distinct and justifiable procurement specification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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